4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile
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Overview
Description
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazine ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine: Similar structure with a morpholine ring instead of the nitrobenzonitrile moiety.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: Contains two triazine rings and a pyridine ring.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: A carbazole derivative with a similar triazine structure.
Uniqueness
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is unique due to its combination of a triazine ring with diphenyl groups and a nitrobenzonitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKKMMBJIOLMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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